Bpoc-ala-OH

Vue d'ensemble

Description

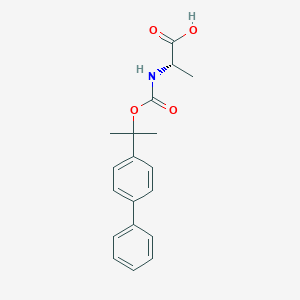

Bpoc-ala-OH, also known as N-alpha-(2-(p-biphenylyl)-2-propyloxycarbonyl)-L-alanine, is a derivative of alanine. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. This compound is particularly valuable in the field of organic chemistry for the protection of amino groups during peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bpoc-ala-OH typically involves the protection of the amino group of L-alanine. One common method is the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium with tert-butyl alcohol as a co-solvent. The product is then extracted and purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient extraction and purification systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

Bpoc-ala-OH undergoes various chemical reactions, including:

Substitution Reactions: The Bpoc group can be substituted with other protecting groups or functional groups.

Deprotection Reactions: The Bpoc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like carbonyldiimidazole.

Common Reagents and Conditions

Substitution Reactions: Reagents like di-tert-butyl dicarbonate and bases such as sodium hydroxide.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dioxane.

Coupling Reactions: Carbonyldiimidazole in anhydrous dichloromethane.

Major Products Formed

Substitution Reactions: Various Bpoc-protected amino acids.

Deprotection Reactions: Free amino acids.

Coupling Reactions: Peptides and peptidomimetics.

Applications De Recherche Scientifique

Overview

Bpoc-ala-OH is primarily used as a protecting group in solid-phase peptide synthesis (SPPS). Its mild acid-lability allows for selective deprotection, making it suitable for synthesizing complex peptides that require precise control over their structure.

Case Study: Phosphopeptide Synthesis

A notable application of this compound is in the synthesis of phosphorylated peptides. The Bpoc group facilitates the incorporation of phosphothreonyl derivatives into peptide chains without compromising the integrity of the phosphate group. This method has been effectively utilized in synthesizing phosphopeptides relevant to cellular signaling pathways.

Key Findings

- Compatibility : The Bpoc-based approach is compatible with various acid-labile side-chain protecting groups and resins used in peptide synthesis .

- Yield and Purity : Synthesis using Bpoc derivatives has resulted in high yields and purity of target peptides, such as those involved in MAP kinase signaling .

- Deprotection Strategy : The use of 20% formic acid in DCM for Na-deprotection avoids complications associated with base-catalyzed elimination reactions .

Immunomodulatory Applications

Recent research has indicated that peptides synthesized with this compound may exhibit immunomodulatory effects. These peptides can be designed to modulate immune responses, offering potential therapeutic avenues for autoimmune diseases and cancer treatment.

Case Study: New Peptides with Immunomodulatory Effects

Patents have been filed for novel peptides incorporating Bpoc derivatives that demonstrate significant immunomodulatory properties. These findings suggest that this compound can be a vital component in developing new therapeutic agents targeting immune pathways .

Table 2: Summary of Therapeutic Applications

| Application Area | Potential Uses |

|---|---|

| Autoimmune Diseases | Modulating immune responses |

| Cancer Treatment | Targeting specific immune pathways |

| Vaccine Development | Enhancing immune response to antigens |

Mécanisme D'action

The mechanism of action of Bpoc-ala-OH primarily involves its role as a protecting group in peptide synthesis. The Bpoc group protects the amino group of alanine, preventing unwanted side reactions during peptide bond formation. The Bpoc group can be selectively removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides. This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-alpha-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH)

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine (Fmoc-Ala-OH)

- N-alpha-(Benzyloxycarbonyl)-L-alanine (Z-Ala-OH)

Uniqueness

Bpoc-ala-OH is unique due to its stability and ease of removal under mild conditions. Compared to Boc-Ala-OH, which requires harsher conditions for deprotection, this compound offers a more gentle and selective deprotection process. This makes it particularly useful in the synthesis of sensitive peptides and proteins .

Activité Biologique

Bpoc-ala-OH, chemically known as Nα-Bpoc-alanine, is a derivative of alanine that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

This compound has the molecular formula C₁₉H₂₁NO₄ and a molecular weight of 329.38 g/mol. It is classified under various chemical databases, including PubChem (CID 7019902) which provides detailed information on its structure and properties .

The biological activity of this compound is primarily attributed to its role as a phosphopeptide precursor. The compound is synthesized using a Bpoc-based approach, which facilitates the incorporation of phosphorylated residues into peptides. This method enhances the stability and bioactivity of peptides, making them more effective in various biological applications .

Enzymatic Interactions

Research indicates that this compound can interact with specific enzymes, influencing metabolic pathways. For instance, studies have shown that it can inhibit serine and cysteine hydrolases, which are critical for various physiological processes in bacteria such as Mycobacterium tuberculosis (M. tb) . This inhibition can disrupt lipid metabolism and cell wall biosynthesis in pathogenic bacteria.

Biological Activity Studies

Several studies have investigated the biological activity of this compound through various experimental setups:

Table 1: Summary of Biological Activity Studies on this compound

Case Studies

-

Inhibition of Mycobacterial Growth :

A study focused on the effects of this compound on M. tb showed that it significantly reduced bacterial growth by targeting key enzymes involved in lipid metabolism. The competitive labeling assay revealed that this compound binds effectively to serine and cysteine residues in these enzymes, leading to their inhibition . -

Synthesis of Therapeutic Peptides :

Another research highlighted the synthesis of therapeutic peptides incorporating this compound. The study demonstrated that using Bpoc derivatives improved the stability and bioactivity of peptides designed to target specific cellular pathways, enhancing their therapeutic potential .

Propriétés

IUPAC Name |

(2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBDJSRNVBUKTE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427197 | |

| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23631-89-2 | |

| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the optimal deprotection conditions for Bpoc-Ala-OH during peptide synthesis?

A1: this compound can be efficiently deprotected from the N-terminus of peptides using a solution of 0.5% trifluoroacetic acid in dichloromethane [, ]. This process generates a carbocation intermediate, and using scavengers like thiophenol or benzyl mercaptan can significantly improve the reaction yield by preventing unwanted side reactions [, ].

Q2: Why are thioethers inefficient scavengers in the deprotection of Bpoc-amino acids?

A2: Research suggests that thioethers show poor efficiency in scavenging the carbocation intermediate formed during Bpoc deprotection [, ]. This inefficiency is likely due to their lower reactivity compared to thiols like thiophenol and benzyl mercaptan, which demonstrate significantly higher scavenging efficiency in this reaction [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.